2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole
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Overview
Description
2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiazole ring fused with an imidazole ring, which is further substituted with a fluorophenyl and a phenyl group. This unique structure imparts significant biological and chemical properties to the compound .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific interactions with their targets can vary widely depending on the exact structure of the derivative and the nature of the target.
Biochemical Pathways
Thiazole derivatives have been reported to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
The synthesis of 2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the Vilsmeier-Haack reaction, where the formylation of 6-aryl imidazo[2,1-b]thiazoles is performed using a Vilsmeier-Haack reagent prepared by the addition of phosphorus oxychloride (POCl3) into a stirred solution of dimethylformamide (DMF) in chloroform at low temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and imidazole rings.
Scientific Research Applications
2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications in the treatment of various diseases due to its biological activities.
Comparison with Similar Compounds
2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure These compounds share the thiazole ring but differ in their specific substitutions and biological activities
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2S/c19-16-9-5-4-8-14(16)10-15-11-21-12-17(20-18(21)22-15)13-6-2-1-3-7-13/h1-9,11-12H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQDQTWDRNOGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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